Benzyloxychlorocarbene Thermal Fragmentation Rate vs. Substituted Analogs
3-(Benzyloxy)-3-chloro-3H-diazirene thermolyzes at 25°C in MeCN to yield benzyloxychlorocarbene, which fragments to the benzyl cation. The fragmentation rate constant (k_frag) for unsubstituted benzyloxychlorocarbene is 6.0 × 10^4 s^-1, as determined by laser flash photolysis [1]. In contrast, electron-withdrawing substituted analogs (e.g., p-CF3) exhibit a k_frag of 2.1 × 10^6 s^-1 (35-fold faster), while electron-donating analogs (p-Me) show 2.6 × 10^5 s^-1 (4.3-fold faster), demonstrating a parabolic Hammett correlation indicative of a mechanistic shift from heterolytic to homolytic fragmentation [1].
| Evidence Dimension | Fragmentation rate constant (k_frag) of benzyloxychlorocarbenes |
|---|---|
| Target Compound Data | 6.0 × 10^4 s^-1 |
| Comparator Or Baseline | p-CF3-benzyloxychlorocarbene: 2.1 × 10^6 s^-1; p-Me-benzyloxychlorocarbene: 2.6 × 10^5 s^-1 |
| Quantified Difference | 35× faster for p-CF3; 4.3× faster for p-Me |
| Conditions | 25°C in dichloroethane, laser flash photolysis |
Why This Matters
The intermediate rate of the unsubstituted benzyloxychlorocarbene positions 3-(Benzyloxy)-3-chloro-3H-diazirene as a benchmark for studying the transition between heterolytic and homolytic carbene fragmentation mechanisms, a feature not shared by alkyl or aryl diazirines.
- [1] Moss, R. A., et al. (2002). A duality of mechanisms for the fragmentation of substituted benzyloxychlorocarbenes. Journal of the American Chemical Society, 124(47), 13968-13969. View Source
